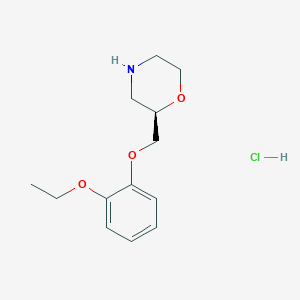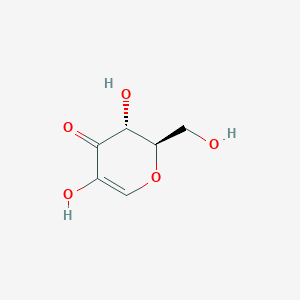
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one, also known as Dihydroxyacetone (DHA), is a simple carbohydrate that is commonly used in the cosmetic industry as a self-tanning agent. However, DHA has also been the subject of scientific research due to its potential applications in medicine and biotechnology. In
Wissenschaftliche Forschungsanwendungen
DHA has been studied for its potential applications in medicine and biotechnology. One area of research has focused on DHA as a potential treatment for diabetes. Studies have shown that DHA can improve insulin sensitivity and glucose uptake in skeletal muscle cells, which could potentially lead to the development of new diabetes treatments.
Another area of research has focused on DHA as a potential biofuel. DHA can be converted to 2,3-butanediol, which is a valuable platform chemical that can be used to produce a variety of fuels and chemicals.
Wirkmechanismus
DHA works by reacting with the amino acids in the outermost layer of the skin to produce a brown pigment called melanoidins. This reaction is non-toxic and does not involve the production of harmful free radicals. The resulting color lasts for several days until the skin naturally exfoliates.
Biochemische Und Physiologische Effekte
DHA has been shown to have antioxidant properties, which could potentially be useful in the treatment of diseases such as cancer and Alzheimer's. DHA has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
DHA is a relatively simple compound that can be easily synthesized in the laboratory. It is also non-toxic and has a long shelf life, which makes it a useful tool for experiments. However, DHA has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DHA. One area of research could focus on the development of new diabetes treatments based on DHA. Another area of research could focus on the use of DHA as a biofuel. Additionally, research could focus on the potential anti-inflammatory and antioxidant properties of DHA and their applications in medicine. Finally, research could focus on developing new synthesis methods for DHA that are more efficient and environmentally friendly.
Synthesemethoden
DHA can be synthesized from glycerol through a two-step process. In the first step, glycerol is oxidized to dihydroxyacetone phosphate (DHAP) using an enzyme called glycerol-3-phosphate dehydrogenase. In the second step, DHAP is converted to DHA through a non-enzymatic reaction with a base such as sodium hydroxide.
Eigenschaften
CAS-Nummer |
158715-81-2 |
|---|---|
Produktname |
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one |
Molekularformel |
C6H8O5 |
Molekulargewicht |
160.12 g/mol |
IUPAC-Name |
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O5/c7-1-4-6(10)5(9)3(8)2-11-4/h2,4,6-8,10H,1H2/t4-,6-/m1/s1 |
InChI-Schlüssel |
CLDKGBMTBWSEPC-INEUFUBQSA-N |
Isomerische SMILES |
C1=C(C(=O)[C@@H]([C@H](O1)CO)O)O |
SMILES |
C1=C(C(=O)C(C(O1)CO)O)O |
Kanonische SMILES |
C1=C(C(=O)C(C(O1)CO)O)O |
Synonyme |
D-erythro-Hex-1-en-3-ulose, 1,5-anhydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)
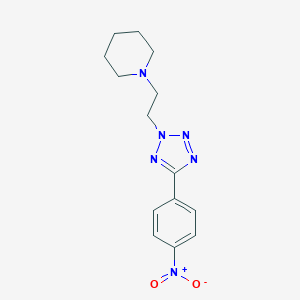
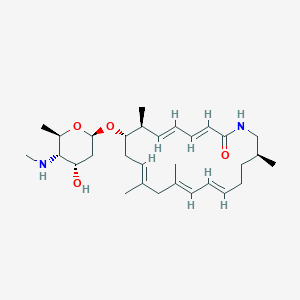
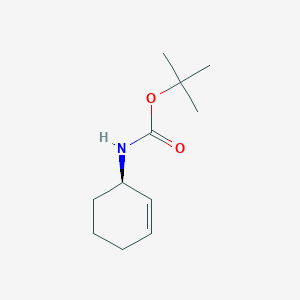


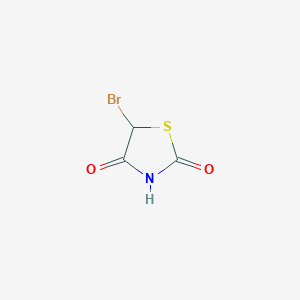

methanone](/img/structure/B134181.png)

